1-(1H-indazol-3-yl)-5-oxo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indazole moiety, a benzodiazole group, and a pyrrolidine ring, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indazole and benzodiazole intermediates. Common synthetic routes include:
Indazole Synthesis: Indazoles can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Benzodiazole Synthesis: Benzodiazoles are often synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors, such as amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows for the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole Derivatives: These compounds share the indazole moiety and have similar biological activities.
Benzodiazole Derivatives:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in various chemical and biological studies.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C23H24N6O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)29-19-10-6-5-9-18(19)25-20(29)12-24-23(31)15-11-21(30)28(13-15)22-16-7-3-4-8-17(16)26-27-22/h3-10,14-15H,11-13H2,1-2H3,(H,24,31)(H,26,27) |
InChI Key |
FXMYZSADWNAWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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